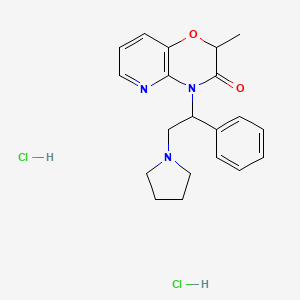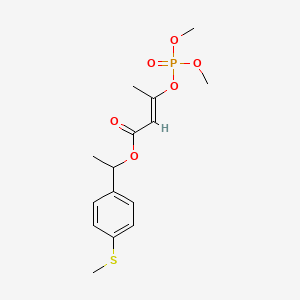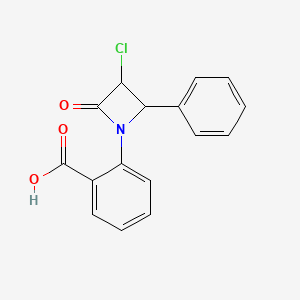
Einecs 275-847-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 275-847-4, also known as Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is characterized by its complex molecular structure and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) involves a multi-step process. The primary synthetic route includes the reaction of 3-methyl-4-[(4-nitrophenyl)azo]aniline with ethanol in the presence of acetic anhydride. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Acidic catalysts to facilitate esterification.
Solvents: Organic solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as distillation and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include:
Amines: From reduction of nitro groups.
Ketones/Aldehydes: From oxidation reactions.
Substituted esters: From nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to active sites.
Modulate receptor functions: Through agonistic or antagonistic actions.
Alter metabolic pathways: By influencing key biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, monoacetate (ester)
- Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, triacetate (ester)
Uniqueness
Ethanol, 2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
71686-05-0 |
|---|---|
Molekularformel |
C10H12N4O5 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
2,3-dinitrophenol;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C6H4N2O5.C4H8N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;1-4-5-2-3-6-4/h1-3,9H;2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
WSDALBIAWSCTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCN1.C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)

